![molecular formula C9H5BrO B3191380 Ethynyl(4-bromophenyl) ketone CAS No. 54012-24-7](/img/structure/B3191380.png)
Ethynyl(4-bromophenyl) ketone
Overview
Description
Ethynyl(4-bromophenyl) ketone, also known as EBK, is a chemical compound that belongs to the family of aryl ketones. It has a molecular formula of C8H5BrO, and a molecular weight of 201.03 g/mol. EBK is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained increasing attention from the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of Ethynyl(4-bromophenyl) ketone is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Ethynyl(4-bromophenyl) ketone has been shown to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in the regulation of cell survival and proliferation. Ethynyl(4-bromophenyl) ketone has also been shown to inhibit the activity of various transcription factors such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Ethynyl(4-bromophenyl) ketone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that Ethynyl(4-bromophenyl) ketone can induce apoptosis and cell cycle arrest in various cancer cell lines such as breast cancer, lung cancer, and leukemia. Ethynyl(4-bromophenyl) ketone has also been shown to inhibit the growth and metastasis of various tumors in animal models. In addition, Ethynyl(4-bromophenyl) ketone has been shown to have anti-inflammatory effects in vitro and in vivo, by inhibiting the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Ethynyl(4-bromophenyl) ketone has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it easy to handle and store. Ethynyl(4-bromophenyl) ketone is also relatively easy to synthesize using various methods, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous-based experiments. In addition, Ethynyl(4-bromophenyl) ketone has not been extensively studied for its toxicity and safety, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for research on Ethynyl(4-bromophenyl) ketone. One direction is to investigate its potential as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, to better understand its effects on cellular processes. In addition, future research could focus on improving the synthesis methods of Ethynyl(4-bromophenyl) ketone, to make it more efficient and cost-effective. Finally, future research could investigate the potential applications of Ethynyl(4-bromophenyl) ketone in material science, by exploring its properties as a building block for the synthesis of various organic materials.
Scientific Research Applications
Ethynyl(4-bromophenyl) ketone has been extensively studied for its potential applications in various fields of research. In organic synthesis, Ethynyl(4-bromophenyl) ketone has been used as a building block for the synthesis of various compounds such as aryl ketones, aryl aldehydes, and aryl carboxylic acids. In medicinal chemistry, Ethynyl(4-bromophenyl) ketone has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. In material science, Ethynyl(4-bromophenyl) ketone has been used as a starting material for the synthesis of various organic materials such as polymers, dendrimers, and liquid crystals.
properties
IUPAC Name |
1-(4-bromophenyl)prop-2-yn-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOXQOLPKNIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302629 | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl(4-bromophenyl) ketone | |
CAS RN |
54012-24-7 | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54012-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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